
Tauromustine
化学反应分析
反应性: 妥莫司汀发生亚硝基脲的典型反应,包括烷基化 DNA 并与亲核部位形成共价加合物。
常用试剂和条件: 这些反应在温和条件下进行,通常在水性或有机溶剂中进行。
主要产物: 主要产物是 DNA 交联,导致细胞周期停滞和凋亡。
科学研究应用
化学: 妥莫司汀的化学性质使其成为研究 DNA 烷基化和药物设计的宝贵工具。
生物学: 研究人员研究了它对细胞活力、DNA 修复和细胞信号通路的影响。
医学: 临床试验探索了其对各种癌症的疗效,尤其是在与其他药物联合使用时.
工业: 尽管工业应用有限,但其作为抗癌药物的潜力仍然是重点。
作用机制
DNA 烷基化: 妥莫司汀在鸟嘌呤残基处烷基化 DNA,破坏 DNA 复制和转录。
细胞周期停滞: 它通过干扰 DNA 合成诱导细胞周期停滞。
凋亡: 该化合物触发程序性细胞死亡途径。
分子靶点: DNA 和相关蛋白是主要靶点。
相似化合物的比较
独特特征: 妥莫司汀的牛磺酸结构使其与其他亚硝基脲如 BCNU 和 CCNU 区别开来。
类似化合物: 其他亚硝基脲(例如卡莫司汀、洛莫司汀)具有类似的机制,但缺乏牛磺酸成分。
属性
IUPAC Name |
1-(2-chloroethyl)-3-[2-(dimethylsulfamoyl)ethyl]-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClN4O4S/c1-11(2)17(15,16)6-4-9-7(13)12(10-14)5-3-8/h3-6H2,1-2H3,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLLNBVPCJDIPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCNC(=O)N(CCCl)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235317 | |
| Record name | Tauromustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85977-49-7 | |
| Record name | Tauromustine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85977-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tauromustine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085977497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tauromustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAUROMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/511F69K76Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tauromustine interact with its target and what are the downstream effects?
A1: this compound is a nitrosourea compound that exerts its antitumor activity primarily by alkylating DNA. [] This alkylation leads to DNA crosslinks, disrupting DNA function and ultimately triggering apoptosis (programmed cell death) in cancer cells. [] The alkylation occurs independently of the cell cycle, making this compound effective against a broader range of cancer cells. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound has a molecular formula of C7H17ClN4O3S and a molecular weight of 284.77 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: Yes, several studies have utilized analytical techniques to characterize this compound. One study employed high-performance liquid chromatography (HPLC) with UV detection at 235 nm for the determination of this compound in various matrices. [] Another study employed fluorimetry for quantifying this compound in formulations and biological fluids. []
Q4: How stable is this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is pH-dependent. [] It degrades faster at higher pH values. The addition of cyclodextrins, particularly hydroxypropyl-alpha-cyclodextrin, has been shown to improve its stability in these solutions. []
Q5: Are there specific storage conditions recommended for this compound formulations?
A5: While specific recommendations may vary depending on the formulation, one study investigated the stability of this compound in aqueous solutions during preparation and storage. []
Q6: What is known about the metabolism of this compound in different species?
A6: this compound is primarily metabolized via demethylation and denitrosation pathways. [] The liver is the main site of metabolism, with cytochrome P450 (CYP) enzymes, particularly CYP3A, playing a significant role. [] The extent of metabolism varies across species, with mice exhibiting the highest metabolic rate followed by dogs, rats, and humans. []
Q7: How is the denitrosation of this compound mediated?
A7: Glutathione transferases (GSTs) in the liver cytosol are primarily responsible for the denitrosation of this compound. [] This process contributes to the inactivation of the drug. []
Q8: Can plasma this compound levels be used to estimate tissue concentrations?
A8: Research suggests a strong correlation between plasma and tumor tissue concentrations of this compound. [] This finding implies that plasma levels could potentially serve as a surrogate marker for tissue exposure.
Q9: Are there any known mechanisms of resistance to this compound?
A9: While specific resistance mechanisms for this compound have not been extensively characterized, its activity relies heavily on DNA alkylation. Therefore, mechanisms that alter drug metabolism, enhance DNA repair, or reduce cellular uptake could potentially contribute to resistance.
Q10: What are the main toxicities associated with this compound?
A11: Myelosuppression, particularly thrombocytopenia (low platelet count), is a significant dose-limiting toxicity associated with this compound. [] Other reported adverse effects include gastrointestinal toxicity, such as diarrhea, and the hand-foot syndrome. []
Q11: Have any drug delivery strategies been investigated to improve the therapeutic index of this compound?
A12: Yes, the use of degradable starch microspheres (DSM) in conjunction with hepatic arterial administration has been explored as a way to enhance the delivery of this compound and other nitrosourea drugs directly to liver tumors. [, ] This approach aims to increase drug concentration in the tumor while minimizing systemic exposure and potential side effects.
Q12: What analytical methods are commonly used to measure this compound and its metabolites?
A13: High-performance liquid chromatography (HPLC) [, , , ] and fluorimetric methods [] have been employed for the determination of this compound in various matrices, including plasma, urine, and formulations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B1682852.png)
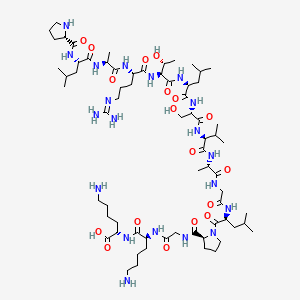

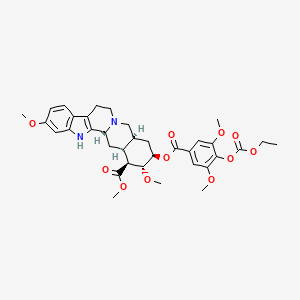

![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)
![N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B1682862.png)
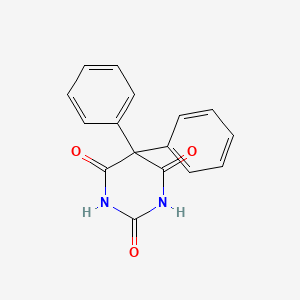
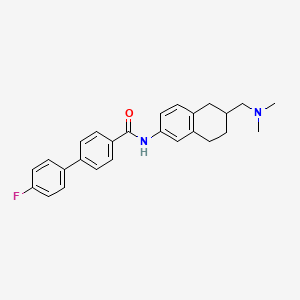
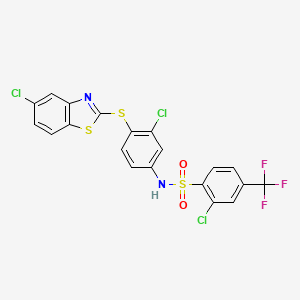
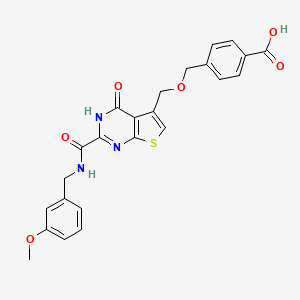
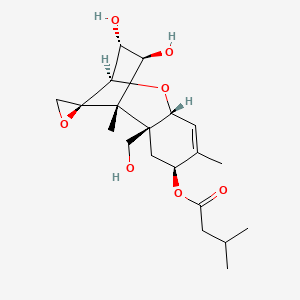
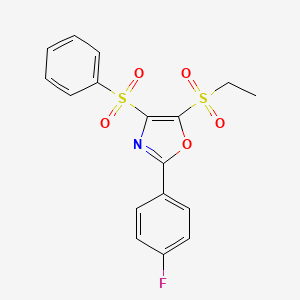
![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)
